molecular formula C10H13NO4S B15171927 4-(N-Methylglycyl)phenyl methanesulfonate CAS No. 920804-44-0

4-(N-Methylglycyl)phenyl methanesulfonate

Cat. No.: B15171927
CAS No.: 920804-44-0
M. Wt: 243.28 g/mol
InChI Key: VWIKZMLFMUVTMF-UHFFFAOYSA-N
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Description

4-(N-Methylglycyl)phenyl methanesulfonate is an organic compound that features a phenyl ring substituted with a methanesulfonate group and an N-methylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Methylglycyl)phenyl methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Methylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(N-Methylglycyl)phenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Methylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-(N-Methylglycyl)phenyl sulfonate
  • 4-(N-Methylglycyl)phenyl sulfate
  • 4-(N-Methylglycyl)phenyl phosphate

Comparison: 4-(N-Methylglycyl)phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and stability compared to its sulfate and phosphate analogs. The methanesulfonate group is less prone to hydrolysis, making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

920804-44-0

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

[4-[2-(methylamino)acetyl]phenyl] methanesulfonate

InChI

InChI=1S/C10H13NO4S/c1-11-7-10(12)8-3-5-9(6-4-8)15-16(2,13)14/h3-6,11H,7H2,1-2H3

InChI Key

VWIKZMLFMUVTMF-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

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